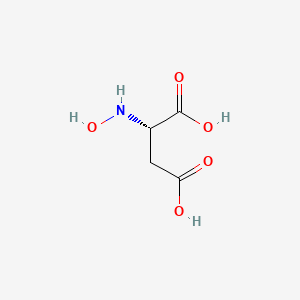

Hydroxyaspartic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hydroxyaspartic acid is a natural product found in Medicago sativa and Trifolium pratense with data available.

Applications De Recherche Scientifique

Neuropharmacological Applications

Inhibition of Glutamate Transporters

Beta-hydroxyaspartic acid (β-HAA) derivatives have been identified as potential inhibitors of L-glutamate transporters. These compounds play a crucial role in managing neurological disorders such as epilepsy, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). The inhibition of glutamate uptake can help modulate excitatory neurotransmission, which is pivotal in treating neurodegenerative diseases .

The development of β-HAA derivatives as glutamate uptake blockers has shown promise in preclinical studies. For instance, compounds derived from β-HAA have been utilized to investigate the correlation between their structure and activity in neuropharmacological contexts .

Antibiotic Development

Synthesis of Malacidin A

Hydroxyaspartic acid is integral to the total synthesis of malacidin A, a calcium-dependent antibiotic effective against antibiotic-resistant pathogens. The synthesis process involves β-hydroxyaspartic acid ligation-mediated cyclization, which facilitates the construction of this novel antibiotic compound .

The significance of malacidin A lies in its distinct mode of action compared to classical antibiotics, highlighting the potential for this compound derivatives in developing new therapeutic agents against resistant bacterial strains .

Biotechnological Innovations

Efficient Synthesis Processes

Recent advancements have led to innovative methods for synthesizing L-threo-3-hydroxyaspartic acid (L-THA) using microbial enzymes. A study demonstrated a one-pot bioconversion process utilizing recombinant Escherichia coli strains expressing asparagine hydroxylases, achieving yields as high as 96% . This method showcases the utility of this compound in biotechnological applications, particularly in producing amino acids efficiently.

Case Studies

Analyse Des Réactions Chimiques

Microbial Hydroxylase and Hydrolase Bioconversion

-

Process :

-

Hydroxylation : Asparagine hydroxylase (AsnO) converts l-asparagine to 3-hydroxyasparagine.

-

Hydrolysis : Asparaginase cleaves the amide bond to form l-threo-3-hydroxyaspartic acid (l-THA).

-

-

Optimization :

β-Hydroxyaspartic Acid Ligation for Peptide Cyclization

-

Application : Used in total synthesis of malacidin A (a calcium-dependent antibiotic).

-

Steps :

-

Advantages : Avoids aspartimide formation and enables chemoselective macrolactamization .

Key Chemical Reactions

Stereoisomerism

Hydroxyaspartic acid exists in four stereoisomers:

Biological Roles

-

EGF-like Domains : Present in vitamin K-dependent coagulation proteins .

-

Antibiotic Synthesis : Critical residue in malacidin A for calcium-dependent activity .

Diversification for SAR Studies

Challenges and Innovations

Propriétés

Numéro CAS |

90625-36-8 |

|---|---|

Formule moléculaire |

C4H7NO5 |

Poids moléculaire |

149.1 g/mol |

Nom IUPAC |

(2S)-2-(hydroxyamino)butanedioic acid |

InChI |

InChI=1S/C4H7NO5/c6-3(7)1-2(5-10)4(8)9/h2,5,10H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1 |

Clé InChI |

YDBVAWZTOAZPTJ-REOHCLBHSA-N |

SMILES |

C(C(C(=O)O)NO)C(=O)O |

SMILES isomérique |

C([C@@H](C(=O)O)NO)C(=O)O |

SMILES canonique |

C(C(C(=O)O)NO)C(=O)O |

Séquence |

X |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.